Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105189-90-9
VCID: VC4626250
InChI: InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F
Molecular Formula: C15H12FN3O3S
Molecular Weight: 333.34

Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 1105189-90-9

Cat. No.: VC4626250

Molecular Formula: C15H12FN3O3S

Molecular Weight: 333.34

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate - 1105189-90-9

Specification

CAS No. 1105189-90-9
Molecular Formula C15H12FN3O3S
Molecular Weight 333.34
IUPAC Name ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3
Standard InChI Key GBPLBBYGYJYUQA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC(=CC=C3)F

Introduction

Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the class of thieno[3,4-d]pyridazines. This compound features a unique molecular structure that incorporates both amino and carboxylate functional groups, contributing to its potential applications in medicinal chemistry .

Synthesis Methods

The synthesis of Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. These methods often require specific conditions such as temperature control and solvent selection to optimize yield and purity. The use of protecting groups may also be necessary during certain steps to prevent unwanted side reactions.

Biological Activity and Applications

Compounds containing thieno[3,4-d]pyridazine structures have been reported to display various pharmacological effects, including anti-inflammatory and anticancer properties. Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate may serve as a lead compound for further modifications aimed at enhancing biological activity.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Attributes
Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylateDifferent fluorophenyl substituentMay exhibit distinct biological activities due to structural variations
Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylateContains a 3-fluorophenyl groupPotential applications in medicinal chemistry due to its unique structure
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineMethoxy substitution instead of fluorinePotentially different pharmacological profiles due to methoxy influence

Research Findings and Future Directions

Preliminary studies suggest that compounds with similar structures exhibit varied interactions based on their substituents and stereochemistry. Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. Interaction studies involving this compound are essential to understand its pharmacodynamics and pharmacokinetics.

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